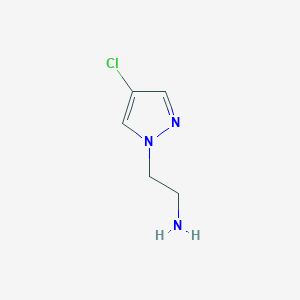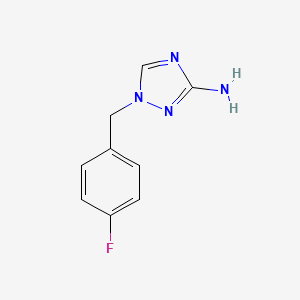
1-Bromo-4-(Dimethylamino)Naphthalene
Overview
Description
1-Bromo-4-(Dimethylamino)Naphthalene is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Quinazolines
1-Bromo-4-(Dimethylamino)Naphthalene plays a crucial role in the synthesis of quinazolines, a class of heterocyclic compounds. Research has demonstrated that 2-bromo-1,8-bis(dimethylamino)naphthalene can effectively produce 10-dimethylaminobenzo[h]quinazolines through a nucleophilic cascade annulation process. This method has been found to be remarkably efficient, particularly for displacing unactivated aromatic NMe2 groups (Mikshiev, Antonov, & Pozharskii, 2016).
Development of Proton Sponges
This compound is instrumental in creating proton sponges, which are compounds with a high affinity for protons. These proton sponges have been synthesized through reactions with α,ω-dihalogenoalkanes, resulting in novel molecular structures like 1-dimethylamino-8-pyrrolidino- and 1-dimethylamino-8-isoindolino-naphthalenes (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).
Antituberculosis Activity
Compounds derived from this compound have shown significant potential in the treatment of tuberculosis. One such compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has demonstrated high antituberculosis activity and is in the final stages of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Colorimetric Proton Sponge
This compound serves as a colorimetric version of a proton sponge. It reacts with bromomaleic anhydride to form MAPS, a solid with solvatochromism properties. This color change, when protonated, is reversible, showcasing its potential in various chemical applications (Swor, Zakharov, & Tyler, 2010).
Fluorescence Imaging
This compound-based probes have been used for selective fluorescence imaging of zinc ions in biological cells. This application is significant in biochemistry and medical diagnostics (Lee, Lee, Jung, Hyun, Feng, Kim, Lee, Lee, Kim, Kang, Kwon, & Jung, 2015).
Safety and Hazards
While specific safety and hazard information for 1-Bromo-4-(Dimethylamino)Naphthalene is not available in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .
Future Directions
1,8-Naphthalimide (NI) derivatives, which are similar to 1-Bromo-4-(Dimethylamino)Naphthalene, have shown broad applications in the medical and biological fields as labeling or imaging reagents due to their unique chemical and optical properties . They have also been used to prepare fluorescence chemosensors, which possess high selectivity and sensitivity to detect target molecules . Therefore, it’s plausible that this compound and its derivatives could have similar applications in the future.
Properties
IUPAC Name |
4-bromo-N,N-dimethylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPDFSZHOZTGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399133 | |
| Record name | 1-Bromo-4-(Dimethylamino)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-93-6 | |
| Record name | 1-Bromo-4-(Dimethylamino)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)





![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
